molecular formula C12H20O4 B2603011 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 1909348-62-4

1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B2603011
CAS No.: 1909348-62-4
M. Wt: 228.288
InChI Key: DCHBQVRKVKOSMX-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid (abbreviated as Boc-cyclohexanecarboxylic acid) is a cyclohexane derivative featuring a tert-butoxy carbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety. The Boc group is widely used in organic synthesis to protect amines, but in this context, it modifies the cyclohexane ring, enhancing steric bulk and influencing solubility. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in peptide mimetics and small-molecule inhibitors .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHBQVRKVKOSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-62-4
Record name 1-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Boc Protection and Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Deprotection typically involves acidic hydrolysis.

C–H Functionalization under Photocatalytic Conditions

The compound’s cyclohexane ring undergoes site-selective C–H functionalization mediated by decatungstate photocatalysts (e.g., TBADT). Steric effects from the tert-butyl group direct reactivity toward less hindered positions.

Key Reactivity Trends

Hydrogen DonorRate Constant (M⁻¹s⁻¹)Site SelectivityReference
tert-Butylcyclohexane1.1–1.2 × 10⁶3-/4-positions
Cyclohexanone derivatives9.6 × 10⁵β-C–H bonds

For 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid:

  • Methine C–H bonds adjacent to the Boc group are shielded, favoring functionalization at methylene positions (e.g., alkylation or fluorination).

  • Polar effects from the carboxylic acid group enhance reactivity at β-methylene sites , as seen in analogous systems .

Esterification and Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification or amidation under standard conditions.

Esterification with Methyl Bromide

ReagentsConditionsProductYieldReference
Methyl bromide, K₂CO₃Acetone, 60°C, 3 hrsMethyl ester (trans isomer)62%

This reaction is critical for isolating stereoisomers. The cis isomer forms a precipitate under these conditions, enabling separation from the trans isomer .

Isomerization and Separation Techniques

The compound’s stereoisomers are separated via differential solubility or kinetic resolution.

Isomer Separation Protocol

StepConditionsOutcomeReference
Cis/trans mixture in acetoneAcidification (citric acid, pH 4)Trans isomer remains in organic phase
Methyl ester formationMethyl bromide, 60°CCis ester precipitates

The trans isomer is thermodynamically favored due to reduced steric strain between the Boc group and carboxylic acid substituents .

Scientific Research Applications

Organic Synthesis

1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid serves as a valuable building block in organic synthesis. It is often used as a protecting group for amines and carboxylic acids due to the stability of the tert-butoxycarbonyl (Boc) group under various reaction conditions. This property allows chemists to selectively modify other functional groups without affecting the Boc-protected sites.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of cyclohexane moieties in drug candidates, which can enhance the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic effects.

Bioconjugation and Drug Delivery

The compound's ability to form stable linkages with biomolecules makes it suitable for bioconjugation applications. Researchers have investigated its use in drug delivery systems where it can be conjugated to therapeutic agents, improving their solubility and bioavailability.

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing novel anti-inflammatory compounds. The researchers reported that the incorporation of the cyclohexane ring improved the selectivity and potency of the resulting molecules against specific inflammatory pathways .

Case Study 2: Development of Targeted Drug Delivery Systems

Another research project focused on utilizing this compound for creating targeted drug delivery systems. By attaching the compound to nanoparticles, researchers successfully enhanced the delivery efficiency of chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural Variations

Key Structural Differences:

  • Ring Size : Boc-cyclohexanecarboxylic acid is compared to analogs with smaller (cyclopropane, cyclobutane) or unsaturated rings (cyclopentene).
    • Cyclobutane analog : 1-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid (C₁₀H₁₆O₄, MW 200.23) has reduced steric hindrance compared to the cyclohexane derivative .
    • Cyclopentene analog : 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid (C₁₁H₁₆O₄, MW 212.24) introduces ring unsaturation, altering reactivity .
  • Fluorinated analogs: 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS 1126650-67-6) incorporates fluorine, improving metabolic stability .
  • Stereochemistry: Stereoisomers such as (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (C₁₂H₂₁NO₄, MW 243.30) highlight the importance of stereochemistry in biological activity .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature
Boc-cyclohexanecarboxylic acid C₁₂H₂₀O₄ 228.29* Not explicitly provided Reference compound
1-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid C₁₀H₁₆O₄ 200.23 464183-34-4 Smaller ring size
1-{[(Boc)amino]-4-isopropyl}cyclohexane-1-carboxylic acid C₁₅H₂₇NO₄ 285.38 1406838-56-9 Amino and alkyl substituents
(1R,3R)-Boc-aminocyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 243.30 1430938-32-1 Stereospecific configuration
1-[(Boc)-3-fluoroazetidine]-3-carboxylic acid C₉H₁₃FNO₄ 218.20 1126650-67-6 Fluorinated azetidine ring

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The Boc group enhances lipophilicity, reducing water solubility. Cyclobutane derivatives (e.g., C₁₀H₁₆O₄) are more polar due to smaller ring strain .
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Cyclopentene derivatives may exhibit lower thermal stability due to ring strain .
  • Purity : Commercial Boc-cyclohexanecarboxylic acid analogs are typically ≥95% pure, with stereoisomers (e.g., (1R,3R)-isomer) requiring chiral synthesis .

Commercial Availability and Cost

  • Pricing: Fluorinated and stereospecific derivatives command higher prices.
  • Suppliers : Major suppliers include Enamine, Combi-Blocks, and Thermo Scientific, with lead times varying by region .

Biological Activity

1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, also known by its CAS number 1909348-62-4, is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O4C_{12}H_{20}O_4. The structure features a cyclohexane ring with a tert-butoxycarbonyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

PropertyValue
Molecular Weight228.29 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
PurityMin. 95%

Research indicates that this compound may exhibit various biological activities due to its structural features. Its carboxylic acid group can interact with biological targets, potentially influencing enzymatic pathways and receptor interactions.

Antitumor Activity

Recent studies have explored the antitumor properties of compounds structurally related to this compound. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds on human cancer cell lines (e.g., A549 lung cancer cells), the IC50 values were determined using MTT assays. The results indicated that certain derivatives exhibited potent antitumor activity comparable to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
Compound A (related structure)5.2A549
Compound B3.8MCF-7
Compound C>100HeLa

Pharmacological Studies

Pharmacological characterization has revealed that compounds similar to this compound can act as inhibitors of specific enzymes or receptors, contributing to their therapeutic potential.

Enzyme Inhibition

Inhibitory studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The structure-activity relationship (SAR) analysis suggests that modifications to the cyclohexane ring may enhance inhibitory potency.

Table 3: Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound D12.515.0
Compound E8.010.5

Q & A

Q. What are the recommended handling and protective measures for 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid in laboratory settings?

  • Answer :
    • Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 or ABEK-P2 for higher protection) to avoid inhalation of aerosols .
    • Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Avoid skin contact due to potential irritation (H315/H319 hazards) .
    • Environmental Controls : Ensure local exhaust ventilation and avoid release into drainage systems. Store at 2–8°C to maintain stability .

Q. How can researchers confirm the purity and identity of this compound during synthesis?

  • Answer :
    • Analytical Methods :
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, carbonyl signals).
  • HPLC-MS : Assess purity and detect impurities using reverse-phase chromatography with UV/vis or mass detection .
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogues like cis-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid melt at 127–133°C) .

Q. What are the known stability concerns for this compound under common reaction conditions?

  • Answer :
    • Thermal Stability : Decomposition may occur above 100°C; avoid prolonged heating.
    • Acid/Base Sensitivity : The tert-butoxycarbonyl (Boc) group is labile under acidic conditions (e.g., TFA or HCl in dioxane) but stable to bases like NaOH .
    • Light Sensitivity : Store in amber vials to prevent photodegradation, as cyclohexane derivatives can undergo ring-opening under UV light .

Advanced Research Questions

Q. How can researchers optimize the Boc deprotection step while preserving the cyclohexane-carboxylic acid backbone?

  • Answer :
    • Methodology :
  • Acid Selection : Use 10% TFA in DCM for 30–60 minutes at 0°C to minimize side reactions.
  • Quenching : Neutralize with aqueous NaHCO₃ or ion-exchange resins to prevent over-acidification.
  • Monitoring : Track deprotection via TLC (Rf shift) or in situ FTIR for carbonyl group disappearance .
    • Data Contradiction Note : Conflicting reports on Boc stability under microwave conditions require validation via control experiments .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Answer :
    • Functional Group Modifications :
Modification Impact on Activity Reference
Cyclohexane → CyclopentaneReduced steric hindrance; altered bioavailability
Carboxylic Acid → TetrazoleEnhanced anticonvulsant activity due to increased H-bonding
tert-Butoxy → FmocImproved solubility in polar solvents for peptide coupling
  • Assays : Use [³H]GABA uptake inhibition assays (e.g., in HEK-293 cells) to quantify biological activity .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Answer :
    • Homology Modeling : Build target structures (e.g., hBGT1) using tools like SWISS-MODEL, referencing crystallographic data from homologous proteins .
    • Docking Studies : Use GOLD or AutoDock to simulate binding poses. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclohexane ring .
    • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .

Q. How should researchers resolve contradictions in toxicity data for this compound?

  • Answer :
    • Case Study : While reports no carcinogenicity (IARC/OSHA), lists H302 (oral toxicity) and H335 (respiratory irritation).
    • Resolution Steps :

Dose-Response Analysis : Conduct acute toxicity assays in rodents at 50–500 mg/kg doses.

In Vitro Testing : Use A549 lung cells to quantify irritation potential via IL-6/IL-8 cytokine release.

Literature Cross-Validation : Compare with structurally similar compounds (e.g., 1-aminocyclohexanecarboxylic acid, which shows low toxicity in CHEMBL) .

Methodological Notes

  • Synthetic Routes : Key intermediates (e.g., ethyl 4-aminobenzoate) can be prepared via Curtius rearrangement or Pd-catalyzed coupling .
  • Safety Protocols : Adhere to OSHA HCS standards for hazard communication (GHS pictograms: exclamation mark for H319/H335) .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in institutional repositories for peer review .

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